molecular formula C21H37N2PSi3 B14564606 Phosphinimidic amide, P,P-diphenyl-N,N,N'-tris(trimethylsilyl)- CAS No. 61500-31-0

Phosphinimidic amide, P,P-diphenyl-N,N,N'-tris(trimethylsilyl)-

Cat. No.: B14564606
CAS No.: 61500-31-0
M. Wt: 432.8 g/mol
InChI Key: BVUSRJVUXIOBLL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃). This method provides a practical and catalyst-free approach, yielding phosphinic amides in moderate to excellent yields under air . Another method involves the use of trimethylsilyl chloride as an activating agent, enabling a one-step synthesis from functionalized acyl azides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrogen peroxide (H₂O₂), and diaryldiselenides. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinimidic amides. These products have various applications in different fields of chemistry .

Mechanism of Action

The mechanism by which phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, exerts its effects involves its ability to act as a ligand and form stable complexes with metals. The molecular targets include various metal ions, and the pathways involved are related to the stabilization of these metal complexes. The compound’s unique structure allows it to interact with metal ions in a way that enhances their stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinimidic amide, P,P-diphenyl-N,N,N’-tris(trimethylsilyl)-, is unique due to its specific substituents, which provide it with distinct properties. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

61500-31-0

Molecular Formula

C21H37N2PSi3

Molecular Weight

432.8 g/mol

IUPAC Name

[[bis(trimethylsilyl)amino]-phenyl-trimethylsilylimino-λ5-phosphanyl]benzene

InChI

InChI=1S/C21H37N2PSi3/c1-25(2,3)22-24(20-16-12-10-13-17-20,21-18-14-11-15-19-21)23(26(4,5)6)27(7,8)9/h10-19H,1-9H3

InChI Key

BVUSRJVUXIOBLL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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